Ethyl 3-(2-phenoxybenzamido)benzoate
Overview
Description
Ethyl 3-(2-phenoxybenzamido)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-phenoxybenzamido)benzoate typically involves the esterification of 3-(2-phenoxybenzamido)benzoic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a reactive distillation column, where the reactants are continuously fed into the column, and the product is continuously removed. This method offers advantages in terms of efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-phenoxybenzamido)benzoate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 3-(2-phenoxybenzamido)benzoic acid and ethanol.
Reduction: 3-(2-phenoxybenzamido)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-phenoxybenzamido)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-(2-phenoxybenzamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 3-(2-phenoxybenzamido)benzoate can be compared with other similar compounds, such as:
Ethyl benzoate: A simpler ester with a similar structure but lacking the phenoxy and amido groups.
Mthis compound: A methyl ester analog with similar properties but different solubility and reactivity.
Ethyl 3-phenoxybenzoate: Lacks the amido group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 3-[(2-phenoxybenzoyl)amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-2-26-22(25)16-9-8-10-17(15-16)23-21(24)19-13-6-7-14-20(19)27-18-11-4-3-5-12-18/h3-15H,2H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLELSFWJXWBAAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.